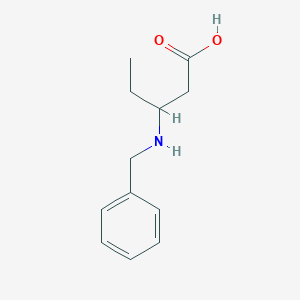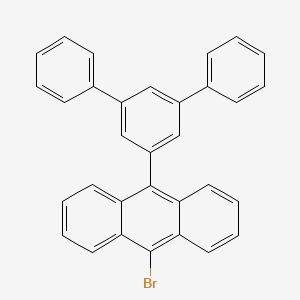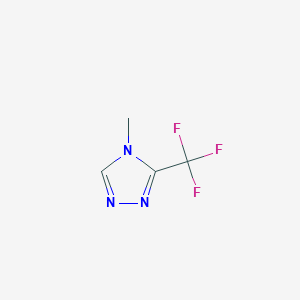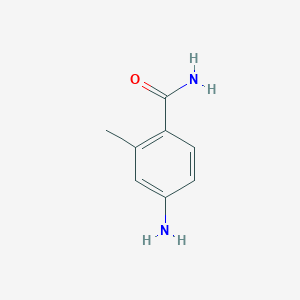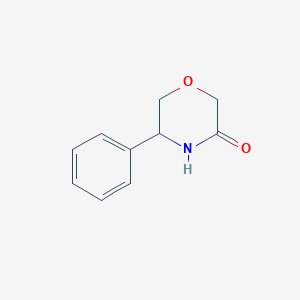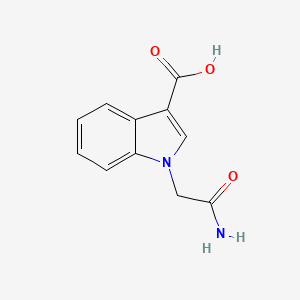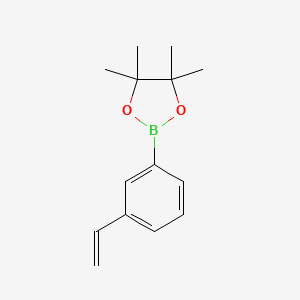
2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a derivative of dioxaborolane, which is a class of boron-containing heterocycles with significant applications in organic synthesis and materials science. While the specific compound is not directly studied in the provided papers, related compounds with the dioxaborolane moiety have been investigated for various purposes, such as in the quantitative analysis of lignins , in the synthesis and structural determination of boron-containing compounds , and in the detection of trace ethylene glycol .
Synthesis Analysis
The synthesis of dioxaborolane derivatives typically involves the reaction of boronic acids or their esters with appropriate organic substrates. For example, the synthesis of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was achieved through rhodium-catalyzed hydroboration of allyl phenyl sulfone . This method could potentially be adapted for the synthesis of 2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane by choosing suitable starting materials and catalysts.
Molecular Structure Analysis
The molecular structure of dioxaborolane derivatives is characterized by the presence of a boron atom within a five-membered ring, which includes two oxygen atoms. The structure of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane was elucidated using single-crystal X-ray diffraction, revealing no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom . This information provides insight into the potential geometry and electronic structure of 2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Chemical Reactions Analysis
Dioxaborolane derivatives are known to participate in various chemical reactions, particularly those involving the boron center. The boron atom can act as a Lewis acid, forming complexes with various nucleophiles. Additionally, these compounds can be involved in derivatization reactions, as demonstrated by the conversion of ethylene glycol to its corresponding cyclic boronate ester using phenyl boronic acid . Such reactivity could be expected from 2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as well.
Physical and Chemical Properties Analysis
The physical and chemical properties of dioxaborolane derivatives are influenced by their molecular structure. For instance, the crystalline structure of a related compound, 2-[2-Aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, was determined to be orthorhombic with specific lattice constants . These properties are crucial for understanding the behavior of these compounds under different conditions. The analytical techniques used for the characterization of dioxaborolane derivatives, such as X-ray diffraction and gas chromatography coupled with mass spectrometry , are essential tools for determining their physical and chemical properties.
Mécanisme D'action
Target of Action
The primary targets of 2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are bacterial membranes . This compound belongs to a class of molecules known as cationic polymers, which are thought to be the last frontier in antibacterial development .
Mode of Action
The compound interacts with its targets through electrostatic interactions . It is released from micelles by cleavage of the acetal linkage under acidic conditions, generating hydrogen peroxide (H2O2) . This H2O2 is then converted into highly reactive and toxic hydroxyl radicals that can effectively kill bacteria through membrane damage .
Biochemical Pathways
The affected biochemical pathway involves the generation of hydrogen peroxide and hydroxyl radicals . These radicals cause damage to the bacterial membrane, leading to the death of the bacteria .
Pharmacokinetics
The compound’s interaction with bacterial membranes suggests that it may have good bioavailability .
Result of Action
The result of the compound’s action is the effective killing of bacteria through membrane damage . This is achieved through the generation of highly reactive and toxic hydroxyl radicals .
Action Environment
The action of 2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is influenced by environmental factors such as pH . The compound is released from micelles under acidic conditions, which triggers the generation of hydrogen peroxide and subsequent formation of hydroxyl radicals .
Safety and Hazards
Propriétés
IUPAC Name |
2-(3-ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO2/c1-6-11-8-7-9-12(10-11)15-16-13(2,3)14(4,5)17-15/h6-10H,1H2,2-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAMYNCWLIRUPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Ethenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






